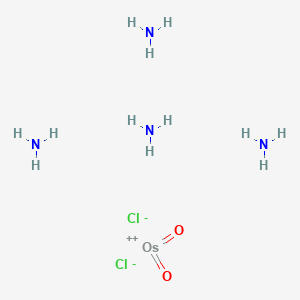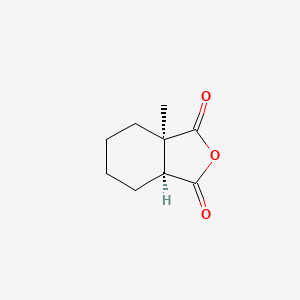
(3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione, commonly known as muscone, is a natural compound found in the musk gland of certain animals, including musk deer and muskrats. It is widely used in the fragrance industry due to its unique and pleasant odor. In addition to its use in perfumes, muscone has also been studied for its potential applications in scientific research.
作用機序
Muscone's mechanism of action is not fully understood, but it is thought to act on a variety of receptors and signaling pathways in the body. In neuroscience, muscone has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, and may also have antioxidant and anti-inflammatory effects. In pharmacology, muscone has been shown to inhibit the production of inflammatory cytokines and may also act on the opioid and cannabinoid receptors to produce analgesic effects.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects in the body. In neuroscience, muscone has been shown to protect against oxidative stress and may also enhance memory and learning. In pharmacology, muscone has been shown to have anti-inflammatory and analgesic effects, and may also have antitumor and antiviral effects. In toxicology, muscone has been shown to have potential toxicity at high doses.
実験室実験の利点と制限
Muscone has several advantages for use in lab experiments, including its unique and pleasant odor, its availability in both natural and synthetic forms, and its potential applications in a variety of scientific fields. However, muscone's potential toxicity at high doses may limit its use in certain experiments, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research on muscone, including:
1. Further studies on muscone's mechanism of action in the body, particularly in the areas of neuroscience, pharmacology, and toxicology.
2. Development of new methods for synthesizing muscone, including more environmentally friendly and cost-effective methods.
3. Exploration of muscone's potential applications in the fields of cancer research and infectious disease.
4. Development of new methods for testing muscone's toxicity and safety, particularly in the areas of food and drug safety.
5. Studies on the potential synergistic effects of muscone with other natural compounds, such as cannabinoids and terpenes.
In conclusion, muscone is a natural compound with a unique and pleasant odor that has potential applications in a variety of scientific fields. While its mechanism of action is not fully understood, it has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, among others. Future research on muscone may lead to new discoveries in the areas of neuroscience, pharmacology, and toxicology, as well as new methods for synthesizing and testing the compound.
合成法
Muscone can be synthesized using a variety of methods, including the oxidation of muscone alcohol, the reduction of muscone ketone, and the hydrogenation of muscone lactone. One common method involves the reduction of muscone ketone using sodium borohydride in the presence of ethanol.
科学的研究の応用
Muscone has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, muscone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, muscone has been shown to have anti-inflammatory and analgesic effects, and may be useful in the treatment of pain and inflammation. In toxicology, muscone has been studied for its potential toxicity and may be useful in the development of new toxicity testing methods.
特性
IUPAC Name |
(3aS,7aR)-7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3/t6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXQOYUCMREIS-HZGVNTEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776982 |
Source


|
| Record name | (3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione | |
CAS RN |
14679-27-7 |
Source


|
| Record name | (3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

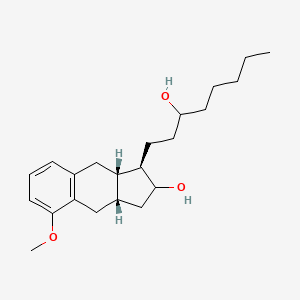
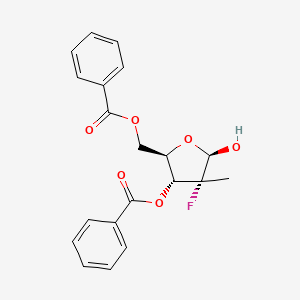

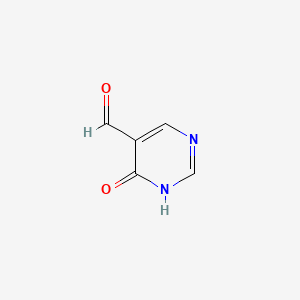
![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)


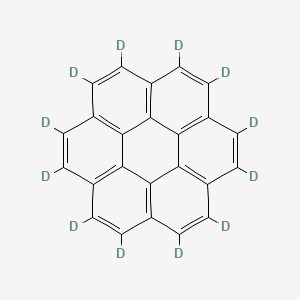
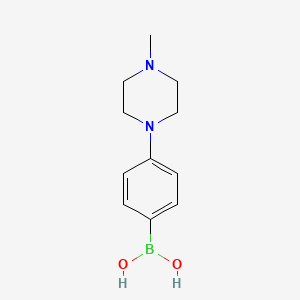
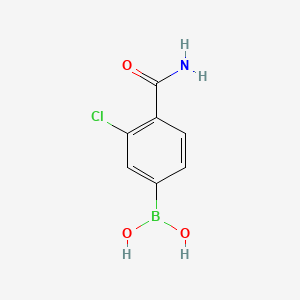
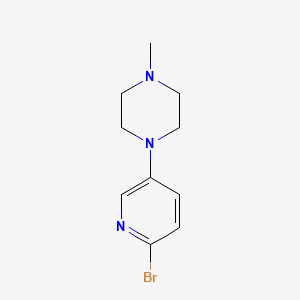
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
